molecular formula C15H21NO6 B2802185 N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine CAS No. 62631-37-2

N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine

Cat. No.: B2802185
CAS No.: 62631-37-2
M. Wt: 311.334
InChI Key: ZQLMBOMVHDKAKS-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(t-Butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine is a synthetic tyrosine derivative featuring a t-butoxycarbonyl (Boc) protecting group on the amino moiety and a methyl substituent on the alpha carbon adjacent to the carboxylic acid group. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in prodrug development aimed at enhancing oral bioavailability. For instance, it serves as a precursor in the synthesis of (5-alkyl-2-oxo-1,3-dioxolen-4-yl)methyl esters, which improve intestinal absorption of carboxylic acid drugs . Its molecular weight, calculated from synthetic data, is approximately 311.48 g/mol, though the exact molecular formula remains undetermined due to conflicting evidence .

Properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-14(2,3)22-13(21)16-15(4,12(19)20)8-9-5-6-10(17)11(18)7-9/h5-7,17-18H,8H2,1-4H3,(H,16,21)(H,19,20)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLMBOMVHDKAKS-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC(=C(C=C1)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine typically involves the protection of the amino group of 3-hydroxy-alpha-methyltyrosine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile (MeCN), under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine involves the protection of the amino group, which prevents it from participating in unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .

Comparison with Similar Compounds

Solubility and Stability

  • This compound : The Boc group enhances lipophilicity, improving solubility in organic solvents like dimethylformamide (DMF), which is critical for peptide synthesis .
  • N-(Aminocarbonyl)-3-hydroxy-alpha-methyl-L-tyrosine: The polar aminocarbonyl group may increase water solubility compared to the Boc variant, though evidence on this is lacking .
  • 3-Methyl-L-tyrosine: The unmodified amino and carboxyl groups render it hydrophilic, but its poor oral absorption limits therapeutic use .

Stability and Toxicity

  • The Boc group in the target compound likely enhances metabolic stability by protecting the amino group from enzymatic degradation .

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